molecular formula C15H12F3NO4 B150276 Fluazifop CAS No. 69335-91-7

Fluazifop

Cat. No.: B150276
CAS No.: 69335-91-7
M. Wt: 327.25 g/mol
InChI Key: YUVKUEAFAVKILW-UHFFFAOYSA-N
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Description

Fluazifop is an organic compound commonly used as a selective herbicide It is particularly effective against grass weeds in broad-leaved crops such as cotton and soybeanIt is often sold as its butyl ester, this compound-P-butyl, under various brand names .

Mechanism of Action

Target of Action

Fluazifop, a selective herbicide, primarily targets the acetyl-CoA carboxylase (ACCase) enzyme in plants . ACCase is crucial for fatty acid synthesis, and it is present only in the plastid isoform of grass species .

Mode of Action

This compound acts as a systemic herbicide that is quickly absorbed through the leaf surface and green stems . It is then translocated throughout the plant, accumulating at growing points both above ground and in the roots, rhizomes, and stolons of grass weeds . This accumulation disrupts the normal functioning of ACCase, thereby inhibiting fatty acid synthesis .

Pharmacokinetics

This compound-P-butyl, the butyl ester form of this compound, shows bioequivalence in pharmacokinetics in animal experiments . This means that data on both the chemicals can be used for assessment irrespective of their chemical forms .

Result of Action

The result of this compound’s action is the selective control of grass weeds. Treated weeds stop growing within 48 hours of post-emergent application . The growing points turn brown and rot, and shoot tips can be easily pulled out after two to three weeks . Young leaves turn yellow or redden soon after, but more mature leaves may remain green for extended periods . Weed control is usually complete three to five weeks after spraying .

Action Environment

The action of this compound is influenced by environmental factors. For instance, soils with conditions that favor microbial metabolism (i.e., warm and moist) will have the highest rates of degradation . Moreover, this compound has high leachability and is very mobile in the environment, which can affect its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluazifop can be synthesized through a multi-step process involving the reaction of 2-(4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy)propanoic acid with butanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene .

Industrial Production Methods

Industrial production of this compound-P-butyl involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Fluazifop undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acids or bases.

    Oxidation: Often involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Requires strong reducing agents like lithium aluminum hydride.

Major Products

Scientific Research Applications

Fluazifop has a wide range of applications in scientific research:

Comparison with Similar Compounds

Fluazifop belongs to the aryloxyphenoxypropionate class of herbicides, which includes similar compounds such as diclofop, chlorazifop, and haloxyfop. Compared to these compounds, this compound is unique due to its trifluoromethyl group, which enhances its herbicidal activity and selectivity .

List of Similar Compounds

Properties

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVKUEAFAVKILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058163
Record name Fluazifop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69335-91-7
Record name Fluazifop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69335-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluazifop [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069335917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluazifop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUAZIFOP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JD49YW45K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

100.0 g (0.92 mol) of (RS)-(+)-2-chloropropionic acid are added to the solution of 192.0 g (0.75 mol) of 4-(5-trifluoromethyl-2-pyridyloxy)phenol in 900 g (about 1050 ml) of xylene. The temperature of the reaction mixture is elevated to 80° C. and 78.0 g (1.95 mol) of sodium hydroxide dissolved in water are added dropwise under such a reduced pressure (about 36 kPa) that the mixture boils at 90° C. The water formed in the reaction is continuously distilled off while maintaining the boiling temperature at 90° C. After the addition, the reaction mixture is stirred at 90° C. for additional 15 minutes, then the reduced pressure is ceased. After adding 300 ml of water to the mixture and stirring at 85° C. for 10 minutes, it is acidified by adding phosphoric acid and the phases are separated. The xylene layer is dried, treated with activated charcoal and finally evaporated to dryness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Fluazifop-butyl is a pro-herbicide that is rapidly hydrolyzed to this compound acid, the active form, within plants. This compound acid inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. [, , , , ] This inhibition disrupts lipid synthesis, particularly in actively growing regions like meristems, rhizomes, and stolons of grasses. [, , ] The disruption of lipid synthesis ultimately leads to plant death. [, , ]

A: * Molecular formula: C19H17F3N2O4* Molecular weight: 394.35 g/mol* Spectroscopic data: Spectroscopic data for this compound-butyl and its metabolite, this compound acid, are detailed in several papers using techniques like High-Performance Liquid Chromatography (HPLC) and liquid scintillation spectrometry. [, , , , ]

A: this compound-butyl activity is influenced by various environmental factors. Low temperatures, low humidity, and water stress have been shown to reduce its efficacy. [] Conversely, high post-treatment temperature and humidity enhance its activity. [] Rain shortly after application can reduce its performance due to wash-off. [] Studies have also investigated the effect of environmental conditions on epicuticular wax deposition in giant foxtail, which can influence this compound-P absorption. [] Drought stress and low temperatures increased leaf wax content, while low light intensity decreased it. [] These changes in wax composition can alter leaf wettability and herbicide uptake. []

A: this compound-butyl degrades primarily through microbial metabolism and hydrolysis in the environment. [] It has a soil half-life of one to two weeks and is not readily degraded by sunlight. [] While selective for grasses, potential impacts on non-target organisms and its persistence in the environment require careful consideration. Research on strategies to mitigate negative impacts is crucial. [, ]

A: this compound-butyl is typically formulated as an emulsifiable concentrate. [] Its formulation and stability can be influenced by factors such as adjuvant type, temperature, and storage conditions. [, , , ] Studies have explored different formulations, including seed treatments and combinations with other herbicides, to improve efficacy and target specific weed species. [, ]

A: Analytical methods employed for the determination of this compound-butyl and its metabolite, this compound acid, include:* High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies the herbicide and its metabolite in plant tissues and other matrices. [, , , , ] * Liquid scintillation spectrometry: This method utilizes radiolabeled this compound-butyl to track its uptake, translocation, and metabolism in plants. [, , , ]* Liquid chromatography/tandem mass spectrometry (LC/MS/MS): This powerful technique allows for identification and quantification of this compound-P-butyl metabolites in resistant weed biotypes. []

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